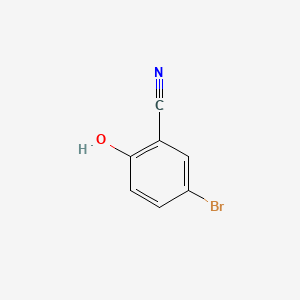
5-溴-2-羟基苯甲腈
概述
描述
5-Bromo-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H4BrNO. It is a derivative of benzonitrile, where a bromine atom is substituted at the 5th position and a hydroxyl group at the 2nd position of the benzene ring. This compound is known for its crystalline form, which ranges from white to light yellow .
科学研究应用
5-Bromo-2-hydroxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-hydroxybenzonitrile . For instance, the compound should be stored in a cool, dark place to maintain its stability . Additionally, it is recommended to avoid dust formation and to use personal protective equipment when handling the compound .
准备方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 5-Bromo-2-hydroxybenzonitrile involves the reaction of 5-bromosalicylaldehyde with hydroxylamine hydrochloride and sodium formate in formic acid. The reaction is carried out at 100°C for 7 hours. The product is then extracted using ethyl acetate, washed with water, and crystallized from petroleum ether .
Industrial Production Methods
Industrial production methods for 5-Bromo-2-hydroxybenzonitrile typically follow similar synthetic routes but are optimized for larger scales. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
5-Bromo-2-hydroxybenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 5-methoxy-2-hydroxybenzonitrile when methoxide is the nucleophile.
Oxidation: Formation of 5-bromo-2-hydroxybenzoquinone.
Reduction: Formation of 5-bromo-2-hydroxybenzylamine.
相似化合物的比较
Similar Compounds
- 4-Bromo-2-hydroxybenzonitrile
- 3-Bromo-2-hydroxybenzonitrile
- 5-Bromo-2-methoxybenzonitrile
- 5-Bromo-2-ethoxybenzonitrile
Uniqueness
5-Bromo-2-hydroxybenzonitrile is unique due to the specific positioning of the bromine and hydroxyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. This unique structure makes it a valuable intermediate in organic synthesis and various industrial applications .
属性
IUPAC Name |
5-bromo-2-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCONXMDUZOPJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60193563 | |
| Record name | 5-Bromo-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60193563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40530-18-5 | |
| Record name | 5-Bromo-2-hydroxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40530-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-hydroxybenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040530185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60193563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-hydroxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BROMO-2-HYDROXYBENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNM9XBK3UN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 5-Bromo-2-hydroxybenzonitrile influence its photochemical reactivity?
A1: The presence of the bromine atom in 5-Bromo-2-hydroxybenzonitrile significantly impacts its photochemical behavior. Research has shown that bromide ions, likely generated from the photodecomposition of the compound itself, can enhance the quantum yield of carbene formation from similar compounds like 5-chloro-2-hydroxybenzonitrile. [] This suggests that the presence of heavy atoms like bromine can promote intersystem crossing to the triplet state, a common precursor to carbene formation in photochemical reactions. Further supporting this, the study on 5-chloro-2-hydroxybenzonitrile directly observed the formation of a triplet carbene intermediate. [] While this specific study did not directly investigate the photochemistry of 5-Bromo-2-hydroxybenzonitrile, the structural similarities and the known heavy-atom effect strongly suggest a parallel reaction pathway.
Q2: What is the crystal structure of 5-Bromo-2-hydroxybenzonitrile and what does it reveal about its intermolecular interactions?
A2: 5-Bromo-2-hydroxybenzonitrile crystallizes with two molecules in the asymmetric unit. [] The crystal structure reveals a near-linear geometry for the C-C≡N nitrile group in both molecules. Importantly, the crystal packing is characterized by one-dimensional hydrogen-bonded chains. These chains arise from interactions between the phenolic hydrogen atom (O-H) of one molecule and the nitrile nitrogen atom (C≡N) of an adjacent molecule. [] This type of hydrogen bonding pattern influences the solid-state arrangement and potentially impacts physical properties such as melting point and solubility.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide](/img/structure/B1273542.png)
![2,5-Dibromothieno[3,2-b]thiophene](/img/structure/B1273552.png)


